3,4-Dihydro-1(2H)-quinolinyl(4-piperidinyl)-methanone hydrochloride
Overview
Description
3,4-Dihydro-1(2H)-quinolinyl(4-piperidinyl)-methanone hydrochloride is a useful research compound. Its molecular formula is C15H21ClN2O and its molecular weight is 280.79 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Profile
- JNJ16259685 Pharmacological Profile : A study examined the pharmacological profile of JNJ16259685, a compound related to 3,4-Dihydro-1(2H)-quinolinyl(4-piperidinyl)-methanone hydrochloride. JNJ16259685 non-competitively inhibited glutamate-induced Ca2+ mobilization in metabotropic glutamate (mGlu) 1a receptors. It showed selectivity for mGlu1 receptors and did not bind to other neurotransmitter receptors, ion channels, or transporters (Lavreysen et al., 2004).
Chemical Synthesis
- Synthesis of Related Compounds : Research on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, a compound structurally related to this compound, was conducted using piperidine-4-carboxylic acid and ethyl carbonochloridate (Zheng, 2010).
Neuropharmacology
- Effect on Aggression in Mice : A study investigated the effects of a selective mGlu1 receptor antagonist, JNJ16259685, on aggression in mice. The compound significantly reduced offensive behaviors in male mice, suggesting a role for mGlu1 receptors in aggression regulation (Navarro et al., 2008).
Cytotoxicity Studies
- Cytotoxicity of Related Compounds : A series of polysubstituted (5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)(quinolin-4-yl)methanones were synthesized and evaluated for cytotoxicity in human leukocytes. Compounds with aromatic groups at the 2-position of the quinoline and a methyl moiety at the 3-position of the pyrazole showed significant cytotoxicity at high concentrations (Bonacorso et al., 2016).
Selective Estrogen Receptor Modulators
- SERM Properties : Research on raloxifene, which has structural similarities to this compound, revealed its role as a selective estrogen receptor modulator (SERM) with potent estrogen antagonist properties in breast and uterus tissues (Palkowitz et al., 1997).
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl(piperidin-4-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.ClH/c18-15(13-7-9-16-10-8-13)17-11-3-5-12-4-1-2-6-14(12)17;/h1-2,4,6,13,16H,3,5,7-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAXSHSRAUZKBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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